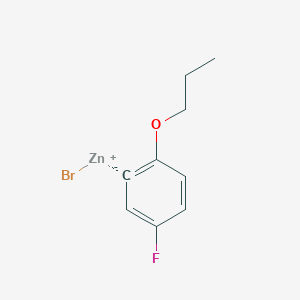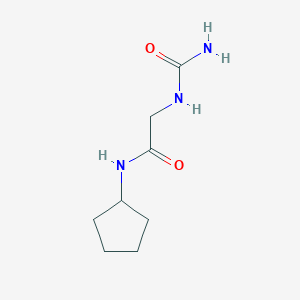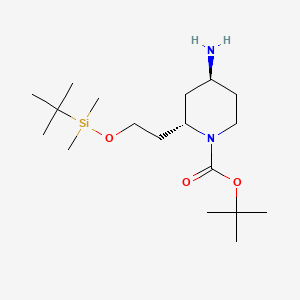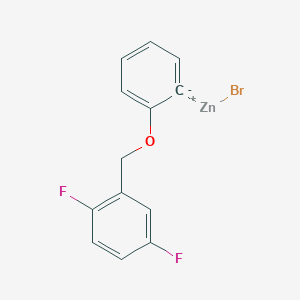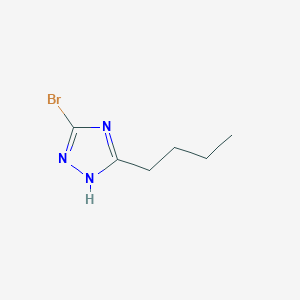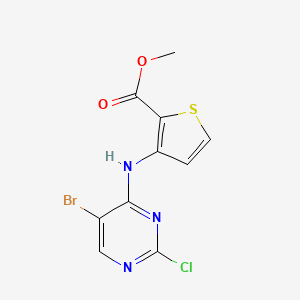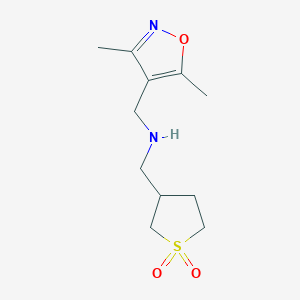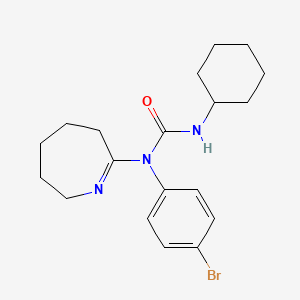
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea is a complex organic compound with the molecular formula C19H26BrN3O. This compound is notable for its unique structure, which includes a bromophenyl group, a cyclohexyl group, and a tetrahydro-azepinyl group.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Cyclohexyl group attachment: The cyclohexyl group is introduced through a substitution reaction.
Azepinyl group formation: The azepinyl group is formed through a cyclization reaction involving appropriate precursors.
Urea formation: The final step involves the formation of the urea linkage by reacting the intermediate compounds under suitable conditions
Chemical Reactions Analysis
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide
Scientific Research Applications
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyclohexyl and azepinyl groups can modulate the compound’s binding affinity and specificity. The urea linkage plays a crucial role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea include:
1-(4-bromophenyl)ethanone 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazone: This compound has a similar bromophenyl group but differs in the presence of a hydrazone linkage.
4-bromo-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: This compound also contains a bromophenyl group and an azepinyl group but has a hydrazide linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26BrN3O |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea |
InChI |
InChI=1S/C19H26BrN3O/c20-15-10-12-17(13-11-15)23(18-9-5-2-6-14-21-18)19(24)22-16-7-3-1-4-8-16/h10-13,16H,1-9,14H2,(H,22,24) |
InChI Key |
OTEPVQPPCDUJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2=NCCCCC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


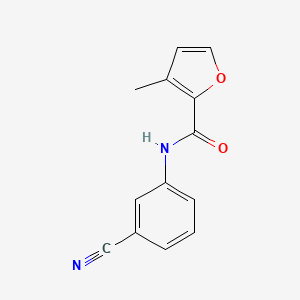
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
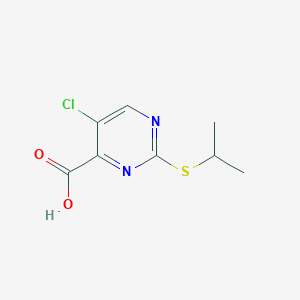
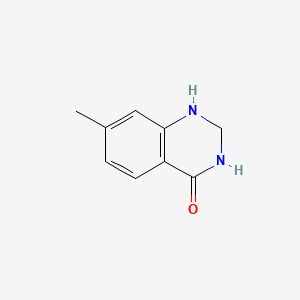

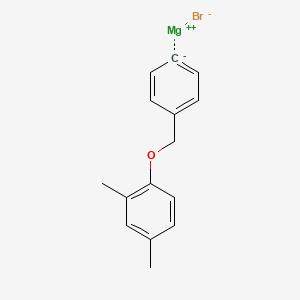
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
